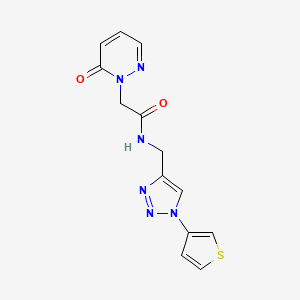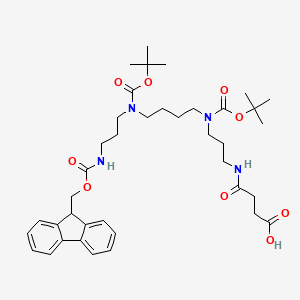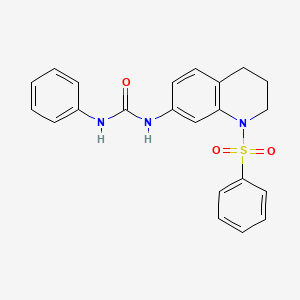
1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is an organic compound with a complex structure that includes quinoline, sulfonyl, and urea functional groups. This compound is of interest in various fields due to its potential chemical and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps. One common method involves the initial formation of the quinoline derivative, which is then modified by introducing a phenylsulfonyl group. The urea moiety is often incorporated through a condensation reaction.
Synthesis of the Quinoline Derivative: : This step generally involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: : This can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Formation of the Urea Moiety: : The final step often involves reacting the intermediate with isocyanates or urea derivatives to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized to increase yield and purity. This often involves:
Optimizing Reaction Conditions: : Temperature, pressure, and pH adjustments to enhance the efficiency.
Purification Techniques: : Use of crystallization, recrystallization, and chromatography to obtain high-purity compounds.
化学反应分析
1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Types of Reactions
Oxidation: : Potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: : Could reduce the sulfonyl group to a sulfide or thiol group.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or peracids.
Reducing Agents: : Including lithium aluminium hydride or hydrogen with a palladium catalyst.
Substitution Reagents: : Halides, strong bases, or acids depending on the nature of the desired substitution.
Major Products
The products depend on the specific reaction conditions but could include modified quinoline, sulfonamide, or urea derivatives.
科学研究应用
Chemistry
Molecular Probes: : The compound could be used in designing molecular probes for detecting specific analytes.
Catalysis: : Potential application as a ligand in catalysis due to its structural complexity.
Biology
Enzyme Inhibition: : Possible use as an enzyme inhibitor in biochemical assays.
Antimicrobial Activity: : Research into its potential antibacterial or antifungal properties.
Medicine
Drug Development: : Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics Studies: : Used in studies to understand absorption, distribution, metabolism, and excretion.
Industry
Polymer Science: : Possible applications in the development of novel polymers or as a curing agent.
Material Science: : Use in creating new materials with specific properties.
作用机制
The exact mechanism by which 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea exerts its effects can vary:
Molecular Targets and Pathways
Enzyme Interaction: : May inhibit or activate specific enzymes through binding interactions.
Receptor Binding: : Potential interaction with cellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: : Could interact with genetic material, affecting transcription and translation processes.
相似化合物的比较
Similar Compounds
1-Phenyl-3-(1-quinolinyl)urea: : Lacks the sulfonyl group, which may reduce its reactivity and biological activity.
1-Phenyl-3-(1-benzyl-quinolin-7-yl)urea: : A benzyl group instead of the phenylsulfonyl, altering its chemical and biological properties.
3-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea: : Differing position of the phenyl group, potentially affecting its reactivity and interactions.
Uniqueness
1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea stands out due to its unique combination of functional groups, which imparts distinctive chemical properties and potential biological activities. The presence of the phenylsulfonyl group, in particular, may enhance its ability to participate in various biochemical interactions, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-14-13-17-8-7-15-25(21(17)16-19)29(27,28)20-11-5-2-6-12-20/h1-6,9-14,16H,7-8,15H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUDDBWAXDAHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Nitro-2-(p-tolyl)benzo[d]oxazole](/img/structure/B2936994.png)
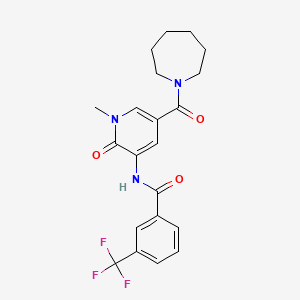
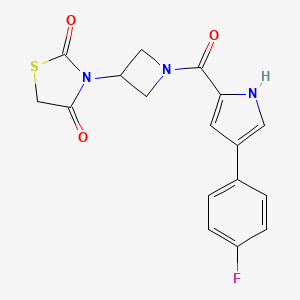
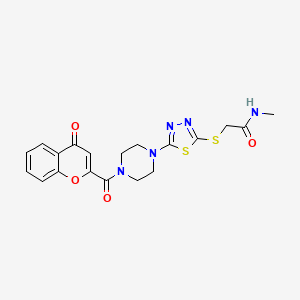
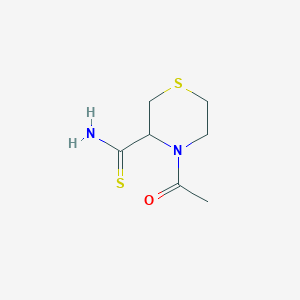
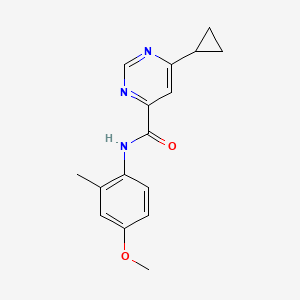
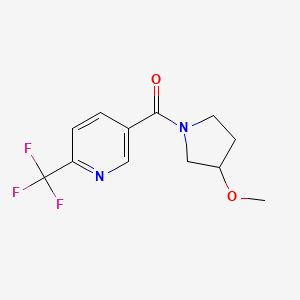
![methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2937005.png)
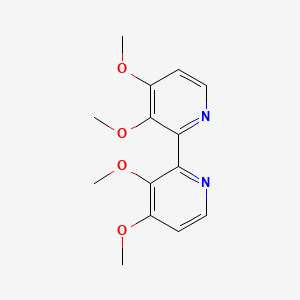
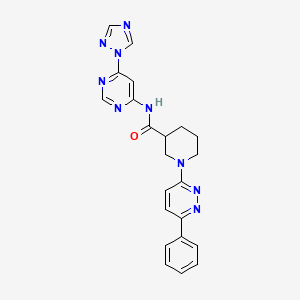
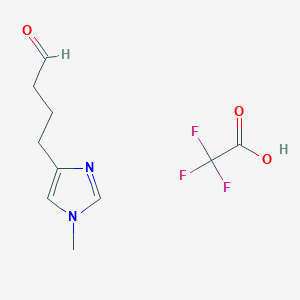
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)
